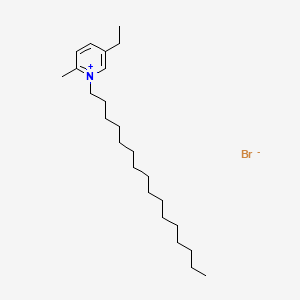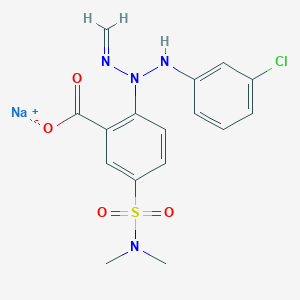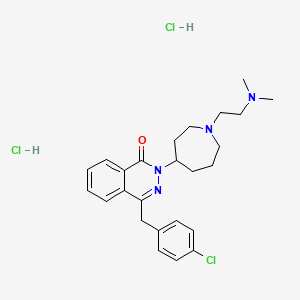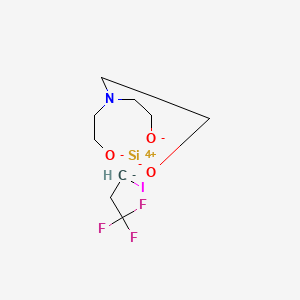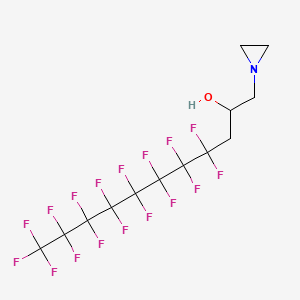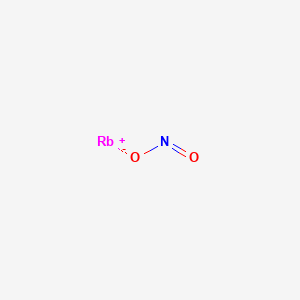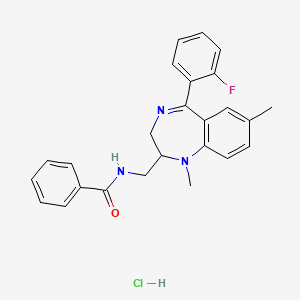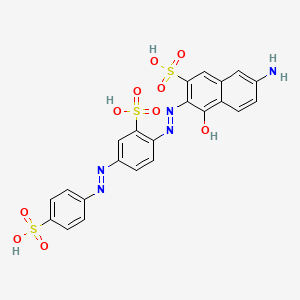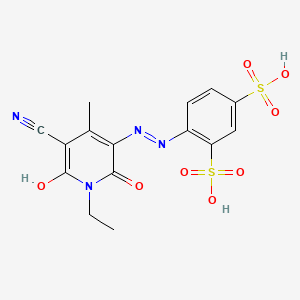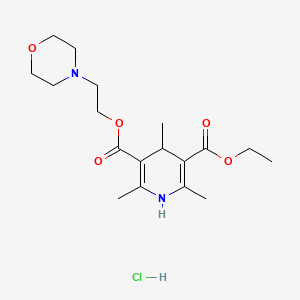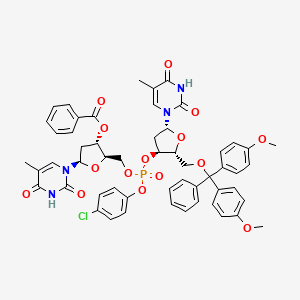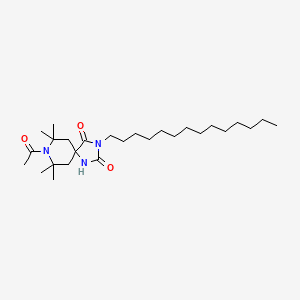
8-Acetyl-3-tetradecyl-7,7,9,9-tetramethyl-1,3,8-triazaspiro(4.5)decane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Acetyl-3-tetradecyl-7,7,9,9-tetramethyl-1,3,8-triazaspiro(4.5)decane-2,4-dione is a complex organic compound with the molecular formula C27H49N3O3 and a molecular weight of 463.69626 g/mol . This compound is characterized by its unique spiro structure, which includes a triazaspirodecane core with various functional groups attached.
Preparation Methods
The synthesis of 8-acetyl-3-tetradecyl-7,7,9,9-tetramethyl-1,3,8-triazaspiro(4.5)decane-2,4-dione involves multiple steps, typically starting with the preparation of the triazaspirodecane core. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the spiro structure. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
8-Acetyl-3-tetradecyl-7,7,9,9-tetramethyl-1,3,8-triazaspiro(4.5)decane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
8-Acetyl-3-tetradecyl-7,7,9,9-tetramethyl-1,3,8-triazaspiro(4.5)decane-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be used in studies involving cellular processes and interactions.
Industry: It can be used in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of 8-acetyl-3-tetradecyl-7,7,9,9-tetramethyl-1,3,8-triazaspiro(4.5)decane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
8-Acetyl-3-tetradecyl-7,7,9,9-tetramethyl-1,3,8-triazaspiro(4.5)decane-2,4-dione can be compared to other spiro compounds with similar structures. Some similar compounds include:
- 8-Acetyl-3-dodecyl-7,7,9,9-tetramethyl-1,3,8-triazaspiro(4.5)decane-2,4-dione
- 8-Acetyl-3-hexadecyl-7,7,9,9-tetramethyl-1,3,8-triazaspiro(4.5)decane-2,4-dione
The uniqueness of this compound lies in its specific functional groups and the length of its alkyl chain, which can influence its reactivity and applications .
Properties
CAS No. |
83044-92-2 |
|---|---|
Molecular Formula |
C27H49N3O3 |
Molecular Weight |
463.7 g/mol |
IUPAC Name |
8-acetyl-7,7,9,9-tetramethyl-3-tetradecyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C27H49N3O3/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-29-23(32)27(28-24(29)33)20-25(3,4)30(22(2)31)26(5,6)21-27/h7-21H2,1-6H3,(H,28,33) |
InChI Key |
IGNCWWUPXNNJLF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCN1C(=O)C2(CC(N(C(C2)(C)C)C(=O)C)(C)C)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


